{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid
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Overview
Description
(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid is a complex organic compound that features an acridine moiety, which is known for its applications in various fields such as medicinal chemistry, photochemistry, and materials science. The presence of the acridine group imparts unique photophysical and chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid typically involves multi-step organic reactions. One common approach is to start with acridine derivatives and introduce the amino and hydroxymethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acridine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amino derivative.
Scientific Research Applications
(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe for imaging and as a ligand for binding to biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of (3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The acridine moiety can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
Acridin-9-yl- (3-methoxy-phenyl)-amine: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Acridin-9(10H)-one: A simpler acridine derivative used in photophysical studies.
9-Acridinyl amino acid derivatives: Compounds with similar acridine moieties but different functional groups.
Uniqueness
(3-(Acridin-9-ylamino)-5-(hydroxymethyl)phenyl)carbamic acid is unique due to the presence of both the acridine moiety and the hydroxymethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
492431-26-2 |
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Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[3-(acridin-9-ylamino)-5-(hydroxymethyl)phenyl]carbamic acid |
InChI |
InChI=1S/C21H17N3O3/c25-12-13-9-14(11-15(10-13)23-21(26)27)22-20-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)20/h1-11,23,25H,12H2,(H,22,24)(H,26,27) |
InChI Key |
JQZWHLHJWHGQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)NC(=O)O |
Origin of Product |
United States |
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